molecular formula C16H13ClN2O B8490459 1h-Benzimidazole-6-carbaldehyde,1-[(2-chlorophenyl)methyl]-2-methyl-

1h-Benzimidazole-6-carbaldehyde,1-[(2-chlorophenyl)methyl]-2-methyl-

Cat. No. B8490459
M. Wt: 284.74 g/mol
InChI Key: JSDYQQDBNZKJLQ-UHFFFAOYSA-N
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Patent
US06352985B1

Procedure details

Manganese dioxide (3.46 g) was added to a solution of 3.46 g of 1-(2-chlorobenzyl)-6-hydroxymethyl-2-methylbenzimidazole in 100 ml of toluene, and toluene was heat-refluxed for 3.5 hours while the mixture was dehydrated using a molecular sieve 4A. The solid material was separated through filtration, and was washed with chloroform. The filtrate was concentrated to give 3.35 g of 1-(2-chlorobenzyl)-6-formyl-2-methylbenzimidazole.
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
3.46 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:20]=[CH:19][CH:18]=[CH:17][C:3]=1[CH2:4][N:5]1[C:9]2[CH:10]=[C:11]([CH2:14][OH:15])[CH:12]=[CH:13][C:8]=2[N:7]=[C:6]1[CH3:16]>C1(C)C=CC=CC=1.[O-2].[O-2].[Mn+4]>[Cl:1][C:2]1[CH:20]=[CH:19][CH:18]=[CH:17][C:3]=1[CH2:4][N:5]1[C:9]2[CH:10]=[C:11]([CH:14]=[O:15])[CH:12]=[CH:13][C:8]=2[N:7]=[C:6]1[CH3:16] |f:2.3.4|

Inputs

Step One
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
3.46 g
Type
reactant
Smiles
ClC1=C(CN2C(=NC3=C2C=C(C=C3)CO)C)C=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
3.46 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heat-refluxed for 3.5 hours while the mixture
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
The solid material was separated through filtration
WASH
Type
WASH
Details
was washed with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CN2C(=NC3=C2C=C(C=C3)C=O)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.35 g
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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